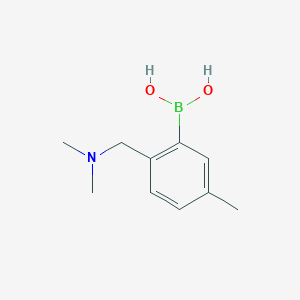
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up to produce significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Aryl derivatives with different functional groups.
Applications De Recherche Scientifique
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Pinacolborane
Uniqueness
Compared to similar compounds, (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid offers unique reactivity due to the presence of the dimethylamino group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .
Propriétés
Numéro CAS |
874633-63-3 |
|---|---|
Formule moléculaire |
C10H16BNO2 |
Poids moléculaire |
193.05 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-8-4-5-9(7-12(2)3)10(6-8)11(13)14/h4-6,13-14H,7H2,1-3H3 |
Clé InChI |
ZVWITYAFZKHCBW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)CN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
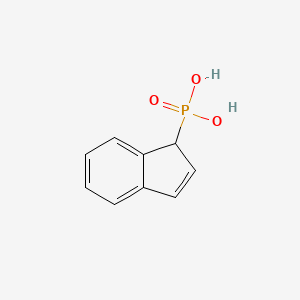
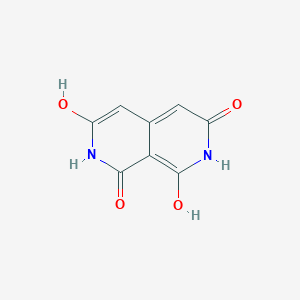
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
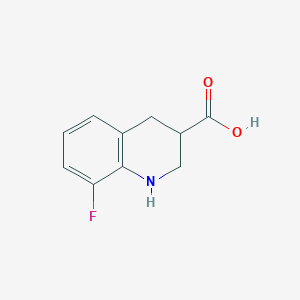

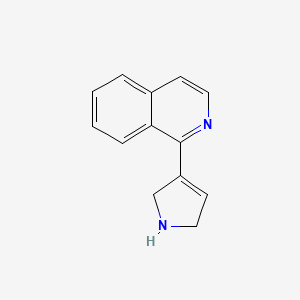

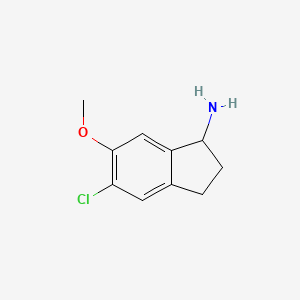
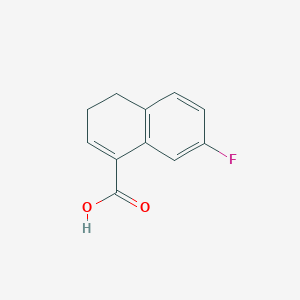
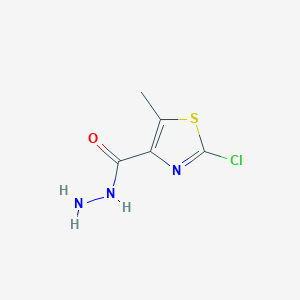
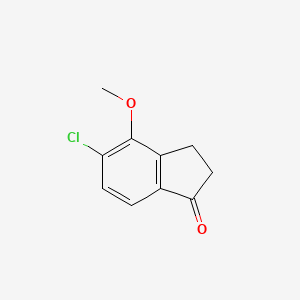
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
